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molecular formula C16H13NO4 B8718016 Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 906095-17-8

Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate

Cat. No. B8718016
M. Wt: 283.28 g/mol
InChI Key: GLTDJSMVUYYKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781430B2

Procedure details

Methyl 2-(4-methoxyphenyl)benzoxazole-7-carboxylate was prepared from methyl 3-aminosalicylate and 4-methoxybenzoyl chloride as described in Step A of Example 1. The crude material was suspended in thionyl chloride (15 mL) and the mixture heated to reflux overnight. After this time the reaction was cooled and concentrated to a dark oil. This oil was treated with methanol and the solution stirred at room temperature for 1 h. Subsequent concentration afforded a dark brown solid which was purified by column chromatography to afford a 24% yield of methyl 2-(4-methoxyphenyl)benzoxazole-7-carboxylate as a yellow solid: 1H NMR (500 MHz, DMSO-d6) δ 8.19 (d, J=8.7 Hz, 2H), 8.04 (d, J=7.8 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.51 (t, J=7.8 Hz, 1H), 7.20 (d, J=8.7 Hz, 2H), 3.99 (s, 3H); 3.88 (s, 3H); MS (ESI) m/z 284 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=1[OH:12].[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=O)=[CH:17][CH:16]=1>S(Cl)(Cl)=O>[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]2[O:12][C:3]3[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=[CH:11][C:2]=3[N:1]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C(=O)OC)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
ADDITION
Type
ADDITION
Details
This oil was treated with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Subsequent concentration
CUSTOM
Type
CUSTOM
Details
afforded a dark brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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